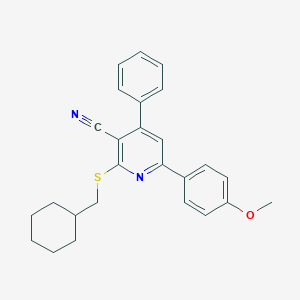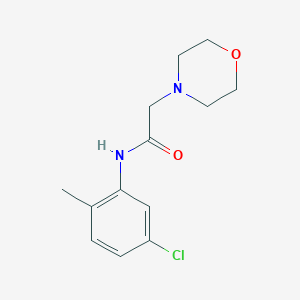
N-(5-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide, also known as CMMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of drugs known as acylated morpholines and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting key cellular pathways involved in cancer cell growth and proliferation. It has also been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide in lab experiments is its high potency and specificity. This allows for more precise targeting of cancer cells and pathogens, potentially reducing the risk of side effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. Finally, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in humans.
In conclusion, this compound, or this compound, is a synthetic compound with potential therapeutic applications. Its high potency and specificity make it a promising candidate for the treatment of cancer and infectious diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis method for N-(5-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide involves the reaction of 5-chloro-2-methylphenyl isocyanate with morpholine in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with the ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10-2-3-11(14)8-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXLSBCQRCGKJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

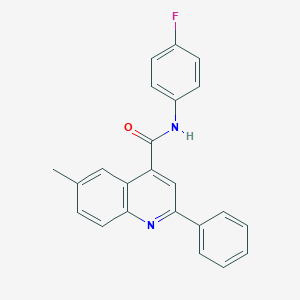
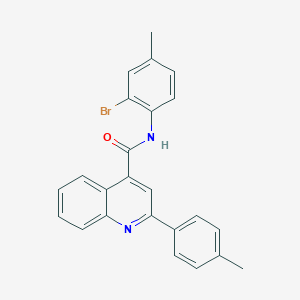
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B418344.png)
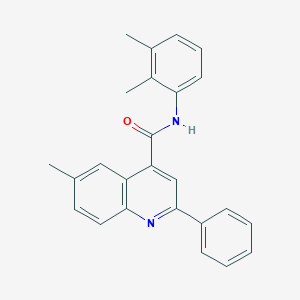

![2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B418349.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B418350.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B418351.png)
![N-[1,1'-biphenyl]-2-yl-6-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B418352.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B418355.png)
![3-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418358.png)
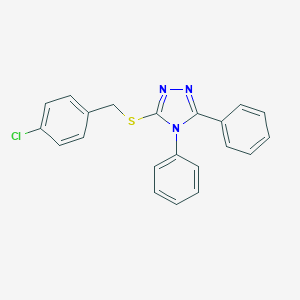
![Ethyl 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}butanoate](/img/structure/B418362.png)
